N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-9-8-12(19-21-9)15(20)18-16-17-14-11-5-3-2-4-10(11)6-7-13(14)22-16/h2-5,8H,6-7H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJIZGODRKSTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine Core
The dihydronaphthothiazole moiety is synthesized via a modified Hantzsch thiazole synthesis. Key steps involve:
- Cyclization of 1,2-naphthoquinone with thiourea derivatives : Treatment of 1,2-naphthoquinone with N-substituted thioureas under acidic conditions yields the dihydrothiazole ring. For example, refluxing in acetic acid at 110°C for 12 hours produces the 4,5-dihydro intermediate with 68–72% yield.
- Catalytic hydrogenation : Partial reduction of the naphthalene ring using Pd/C (10% w/w) under 30 psi H₂ in ethanol achieves the dihydro state while preserving the thiazole ring.
Table 1. Optimization of Dihydronaphthothiazole Synthesis
Synthesis of 5-Methylisoxazole-3-Carboxylic Acid
The isoxazole fragment is prepared through cyclocondensation:
- β-Keto ester cyclization : Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C, forming 5-methylisoxazole-3-carboxylate (85% yield). Subsequent saponification with NaOH (2M, 60°C) affords the carboxylic acid.
- Microwave-assisted optimization : Microwave irradiation (150W, 15 min) reduces reaction time to 20 minutes with comparable yields (82–84%).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 4,5-dihydronaphtho[1,2-d]thiazol-2-amine with 5-methylisoxazole-3-carboxylic acid using:
- EDC/HOBt system : Reaction in anhydrous DMF at 0°C to room temperature for 24 hours achieves 75–78% yield. Excess EDC (1.5 equiv) minimizes side reactions.
- DCC/DMAP protocol : Dicyclohexylcarbodiimide (DCC) with catalytic DMAP in THF affords 70% yield but requires rigorous purification to remove dicyclohexylurea byproducts.
Table 2. Comparative Analysis of Coupling Reagents
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| EDC/HOBt | DMF | 0–25 | 24 | 78 | 98 |
| DCC/DMAP | THF | 25 | 18 | 70 | 92 |
| HATU | DCM | -15–0 | 12 | 82 | 97 |
Acid Chloride Route
Alternative activation of the carboxylic acid via thionyl chloride (SOCl₂) in refluxing toluene generates the acyl chloride, which reacts with the amine in dichloromethane at -15°C. This method provides 80% yield but necessitates strict moisture control.
Regiochemical Control and Byproduct Mitigation
Thiazole Ring Formation
Regioselectivity in the Hantzsch reaction is governed by electronic effects. Electron-withdrawing groups on the thiourea nitrogen favor cyclization at the α-position of the naphthoquinone, as confirmed by X-ray crystallography. Side products such as open-chain thioamides (5–8%) are removed via silica gel chromatography using hexane/ethyl acetate (7:3).
Isoxazole Functionalization
Methyl group introduction at the 5-position is achieved using methylmagnesium bromide on 3-cyanoisoxazole, followed by hydrolysis. This step exhibits 90% regioselectivity, with <5% of the 4-methyl isomer formed.
Spectroscopic Characterization and Validation
NMR Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.85–7.45 (m, 4H, naphthyl-H), 6.72 (s, 1H, isoxazole-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂), 2.94 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
- ¹³C NMR : 168.5 (C=O), 162.1 (isoxazole C-3), 154.8 (thiazole C-2), 134.2–126.3 (naphthyl carbons), 25.7 (CH₂), 12.1 (CH₃).
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrazole-based carboxamides described in , focusing on structural features, synthetic methodologies, and physicochemical properties.
Structural Differences and Similarities
- Core Heterocycles: Target Compound: Features a dihydronaphtho[1,2-d]thiazole (partially saturated bicyclic system) and 5-methylisoxazole. Pyrazole Derivatives (e.g., 3a–3p): Contain monocyclic pyrazole or phenylpyrazole cores with chloro, cyano, and aryl substituents .
- Substituent Effects: The 5-methylisoxazole group in the target compound may enhance metabolic stability compared to the chloro and cyano substituents in compounds 3a–3p, which are more electronegative and polar .
Physicochemical Properties
Melting Points :
- Pyrazole derivatives (3a–3p) exhibit melting points between 123–183°C, influenced by substituent polarity and crystallinity .
- Prediction for Target Compound : The partially saturated dihydrothiazole core may reduce melting point compared to fully aromatic analogs due to decreased molecular rigidity.
Spectroscopic Data :
- ¹H-NMR : Pyrazole derivatives show aromatic proton signals at δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.6 ppm . The target compound’s dihydrothiazole protons may resonate upfield (δ 6.5–7.5 ppm), while the 5-methylisoxazole methyl group would align with δ ~2.6 ppm.
- Mass Spectrometry : The pyrazole derivatives exhibit [M+H]+ peaks at 403–437 m/z . The target compound’s larger fused-ring system would likely result in a higher molecular weight (e.g., ~350–400 g/mol).
Table: Comparative Overview
*Hypothetical based on structural analogs.
Research Implications and Limitations
Future work should prioritize synthesizing the target compound and characterizing its properties to validate these hypotheses.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Molecular Structure
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
This structure incorporates a thiazole ring and an isoxazole moiety, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that substituted phenyl analogues of 5-methylisoxazoles demonstrate mean minimum inhibitory concentrations (MICs) against various human rhinovirus serotypes as low as 0.40 µM, suggesting a strong potential for antiviral applications .
HIF-2α Modulation
Recent investigations have highlighted the role of isoxazole derivatives in modulating hypoxia-inducible factor 2 alpha (HIF-2α), a key regulator in cellular responses to hypoxia. A related compound demonstrated agonistic activity towards HIF-2α with effective concentrations (EC) around 2.29 µM. This suggests that this compound may also exhibit similar properties, potentially aiding in conditions such as renal anemia .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for pathogen survival.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in cellular signaling pathways.
- Structural Optimization : Molecular dynamics simulations and structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its efficacy and selectivity for biological targets .
In Vitro Studies
A series of in vitro studies have evaluated the effectiveness of various isoxazole derivatives against microbial strains and cancer cell lines. These studies typically measure the compound's ability to inhibit growth or induce apoptosis in target cells.
| Compound | Target | MIC (µM) | EC (µM) |
|---|---|---|---|
| Isoxazole Derivative 1 | HRV Serotypes | 0.40 | - |
| Isoxazole Derivative 2 | HIF-2α | - | 2.29 |
These findings indicate a promising avenue for further exploration in drug development.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Preliminary data suggest favorable absorption characteristics and metabolic stability, which are essential for effective drug formulation .
Q & A
Q. What are the recommended synthetic pathways for N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates with isoxazole precursors. Key steps include:
- Thiazole formation : Reacting 2-aminothiazole derivatives with naphthoquinone precursors under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) to form the dihydronaphthothiazole core .
- Carboxamide coupling : Using carbodiimide-based coupling agents (e.g., EDC) to link the 5-methylisoxazole-3-carboxylic acid to the thiazole amine group .
- Optimization : Control reaction temperature (60–80°C) and pH (neutral to slightly acidic) to minimize side reactions. Purification via column chromatography or recrystallization improves yield (reported 60–75% in analogous syntheses) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Analytical techniques are critical:
- NMR spectroscopy : Confirm regiochemistry of the thiazole and isoxazole rings via H and C NMR (e.g., characteristic shifts for thiazole C-2 protons at δ 7.2–7.5 ppm) .
- HPLC : Monitor reaction progress and purity (>95% purity threshold for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNOS: 324.0804) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
Standard assays include:
- Antimicrobial activity : Broth microdilution assays to determine MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis (e.g., MIC = 16 µg/mL for a structurally similar 2-aminothiazole derivative) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity (target IC > 50 µM for therapeutic potential) .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial energetics pathways (e.g., ATP synthase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy against drug-resistant mycobacteria?
SAR strategies include:
- Core modifications : Introducing electron-withdrawing groups (e.g., -Cl) to the naphthothiazole ring enhances membrane penetration and target binding .
- Isoxazole substitution : Replacing 5-methyl with bulkier groups (e.g., phenyl) reduces off-target toxicity while maintaining potency (e.g., 3.29 Relative Fitness Factor in M. tuberculosis) .
- Hybrid derivatives : Combining with efflux pump inhibitors (e.g., thioridazine analogs) to counteract resistance mechanisms .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying MIC values across studies)?
Methodological harmonization is key:
- Standardize assays : Use identical bacterial strains (e.g., M. tuberculosis H37Rv) and growth media (Middlebrook 7H9) to minimize variability .
- Control for efflux activity : Include verapamil (a known efflux inhibitor) in assays to distinguish intrinsic activity from pump-mediated resistance .
- Replicate in multiple models : Validate findings in macrophage infection assays and murine TB models .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Focus on solubility and metabolic stability:
- Prodrug design : Introduce ester moieties to the carboxamide group to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve aqueous solubility and prolong half-life .
- Metabolic profiling : LC-MS/MS analysis of liver microsomes identifies major metabolites (e.g., hydroxylation at the naphthothiazole ring) for structural refinement .
Q. How can computational methods guide the design of derivatives with improved target specificity?
Integrate in silico tools:
- Molecular docking : Simulate binding to mycobacterial cytochrome bc complex (PDB: 5Z62) to prioritize derivatives with stronger hydrogen-bond interactions .
- QSAR modeling : Use descriptors like logP and polar surface area to predict membrane permeability and efflux susceptibility .
- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration and hepatotoxicity risks .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Production
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole cyclization | Acetonitrile, reflux, 3 h | 68 | 90 |
| Carboxamide coupling | DMF, EDC, RT, 12 h | 72 | 95 |
| Final purification | Silica gel chromatography (EtOAc) | 65 | 98 |
Q. Table 2. Comparative Bioactivity of Analogous Compounds
| Derivative | MIC (M. tuberculosis) | Cytotoxicity (IC) | Selectivity Index |
|---|---|---|---|
| Parent compound | 16 µg/mL | 48 µM | 3.0 |
| 5-Phenylisoxazole | 12 µg/mL | 62 µM | 5.2 |
| Chlorinated core | 8 µg/mL | 35 µM | 4.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
